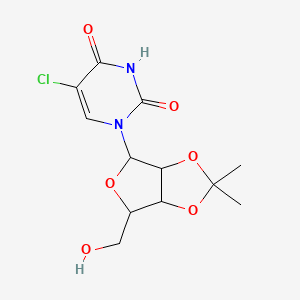![molecular formula C12H24N2O3 B12287840 tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)
tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamate de tert-butyle N-{[4-(aminométhyl)oxan-4-yl]méthyl} : est un composé organique appartenant à la classe des carbamates. Il se caractérise par la présence d'un groupe tert-butyle, d'un groupe aminométhyl et d'un groupe oxan-4-yl. Ce composé est souvent utilisé en synthèse organique et possède diverses applications en recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du carbamate de tert-butyle N-{[4-(aminométhyl)oxan-4-yl]méthyl} implique généralement la réaction du carbamate de tert-butyle avec un dérivé aminométhyl oxan-4-yl approprié. La réaction est généralement effectuée en présence d'une base telle que la N,N-diisopropyléthylamine (DIEA) et d'un solvant comme le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle : Dans un contexte industriel, la production de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le carbamate de tert-butyle N-{[4-(aminométhyl)oxan-4-yl]méthyl} peut subir des réactions d'oxydation, généralement en présence d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Ce composé peut participer à des réactions de substitution nucléophile, où le groupe aminométhyl peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuées dans des solvants aqueux ou organiques.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium ; les réactions sont généralement effectuées dans des solvants anhydres comme l'éther ou le tétrahydrofurane (THF).
Substitution : Divers nucléophiles tels que les halogénures, les thiols ou les amines ; les réactions sont menées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Principaux produits :
Oxydation : Formation de dérivés oxydés tels que les aldéhydes ou les acides carboxyliques.
Réduction : Formation de dérivés réduits tels que les alcools ou les amines.
Substitution : Formation de carbamates substitués avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Chimie :
- Utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
- Employé dans la synthèse de composés pharmacologiquement actifs.
Biologie :
- Envisagé pour son utilisation potentielle dans des dosages biochimiques et comme sonde dans des études biologiques.
Médecine :
- Exploré pour ses applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie :
- Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du carbamate de tert-butyle N-{[4-(aminométhyl)oxan-4-yl]méthyl} implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminométhyl peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe carbamate peut subir une hydrolyse pour libérer des intermédiaires actifs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.
Mécanisme D'action
The mechanism of action of tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Carbamate de tert-butyle N-(4-aminobutyl)
- Carbamate de tert-butyle N-(4-aminophénéthyl)
- N-Boc-4-iodoaniline
Comparaison :
- Carbamate de tert-butyle N-{[4-(aminométhyl)oxan-4-yl]méthyl} est unique en raison de la présence du groupe oxan-4-yl, qui confère des propriétés chimiques et une réactivité distinctes.
- Comparé au carbamate de tert-butyle N-(4-aminobutyl), le dérivé oxan-4-yl a une structure plus rigide, ce qui peut influencer son interaction avec les cibles biologiques.
- La présence du groupe oxan-4-yl le différencie également du carbamate de tert-butyle N-(4-aminophénéthyl), qui possède un cycle phényle à la place.
Cet article détaillé fournit un aperçu complet du carbamate de tert-butyle N-{[4-(aminométhyl)oxan-4-yl]méthyl}, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications en recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(aminomethyl)oxan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-9,13H2,1-3H3,(H,14,15) |
Clé InChI |
BXLHUGQTXKYUPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCOCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)








![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)
